N-(4-Chloro-3-nonyl-1,2-oxazol-5-YL)acetamide
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Overview
Description
N-(4-Chloro-3-nonylisoxazol-5-yl)acetamide is a synthetic organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-3-nonylisoxazol-5-yl)acetamide typically involves the reaction of 4-chloro-3-nonylisoxazole with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of N-(4-Chloro-3-nonylisoxazol-5-yl)acetamide can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-3-nonylisoxazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-(4-Chloro-3-nonylisoxazol-5-yl)acetamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Chloro-3-nonylisoxazol-5-yl)acetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chloro-3-nonyl-1,2-oxazol-5-yl)acetamide
- N-(4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-yl)acetamide
Uniqueness
N-(4-Chloro-3-nonylisoxazol-5-yl)acetamide is unique due to its specific structural features, such as the presence of the chloro and nonyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
92088-05-6 |
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Molecular Formula |
C14H23ClN2O2 |
Molecular Weight |
286.80 g/mol |
IUPAC Name |
N-(4-chloro-3-nonyl-1,2-oxazol-5-yl)acetamide |
InChI |
InChI=1S/C14H23ClN2O2/c1-3-4-5-6-7-8-9-10-12-13(15)14(19-17-12)16-11(2)18/h3-10H2,1-2H3,(H,16,18) |
InChI Key |
GSUFGNOJENSDOI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=NOC(=C1Cl)NC(=O)C |
Origin of Product |
United States |
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